prop-2-en-1-yl N-carbonylcarbamate
Description
Properties
Molecular Formula |
C5H5NO3 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
prop-2-enyl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H5NO3/c1-2-3-9-5(8)6-4-7/h2H,1,3H2 |
InChI Key |
GPLFLNJWFXGANM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-carbonylcarbamate typically involves the reaction of prop-2-en-1-ol with a carbamoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then subjected to rigorous quality control measures to ensure its suitability for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-carbonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl N-carbonylcarbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key derivatives of prop-2-en-1-yl carbamates:
Functional and Application Differences
Prop-2-en-1-yl N-phenylcarbamate :
- Exhibits high selectivity in agrochemical synthesis (e.g., pesticides) due to its phenyl group, which enhances lipophilicity and target binding .
- Used in antihypertensive drug candidates (e.g., thiazol-imine derivatives) via hydrogen bonding and electrostatic interactions with angiotensin II receptors .
- Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate: Chiral cyclobutylamine moiety enables stereoselective synthesis of bioactive molecules. High purity (≥97%) and cost ($482.30/100mg) make it valuable for niche pharmaceutical applications .
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate :
4-(Prop-2-en-1-yl)phenyl acetate :
Notes
- Safety Considerations : Toxicity data for many derivatives (e.g., prop-2-yn-1-ylsulfanyl carbonitrile) remain incomplete, necessitating caution in handling .
- Structural Insights : X-ray crystallography and SHELX software (e.g., SHELXL, SHELXT) are widely used to resolve crystal structures of these compounds, aiding in rational drug design .
- Regulatory Status : Compounds like prop-2-en-1-yl N-phenylcarbamate are classified under HS code 2924297099, ensuring compliance in international trade .
Biological Activity
Prop-2-en-1-yl N-carbonylcarbamate is an organic compound with the molecular formula CHN\O and a molecular weight of approximately 143.10 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound features an isocyanate group that can interact with nucleophilic sites in proteins and enzymes, potentially leading to significant biological effects. The compound is primarily recognized as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is crucial for various biological applications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Effects
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by modulating key regulatory proteins involved in cell cycle progression.
The mechanism of action for this compound involves its interaction with biomolecules. The isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, altering their function and potentially leading to therapeutic effects. These interactions may also affect enzyme activity and signal transduction pathways within cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes. |
| Study B | Anticancer | Induces apoptosis in breast cancer cells; inhibits cell proliferation. |
| Study C | Mechanism | Covalent modification of proteins leads to altered enzymatic activity. |
Applications in Medicine and Industry
Due to its unique properties, this compound has potential applications in drug development as a pharmacological tool. Its ability to act as a buffering agent makes it useful in maintaining optimal conditions for cell cultures in research settings. Additionally, its reactivity allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.
Q & A
Q. Table 1: Key Parameters for SHELXL Refinement of Carbamate Derivatives
Q. Table 2: Common Pitfalls in Carbamate Synthesis and Mitigation
| Issue | Cause | Solution |
|---|---|---|
| Low enantiomeric excess | Racemization during reaction | Use low-temperature conditions (-20°C) |
| Byproduct formation | Competing nucleophiles | Pre-purify starting materials |
| Poor crystallization | Solvent polarity mismatch | Screen solvents (e.g., EtOAc/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
